2-Methoxyethyl 4-pyridinylcarbamate

Description

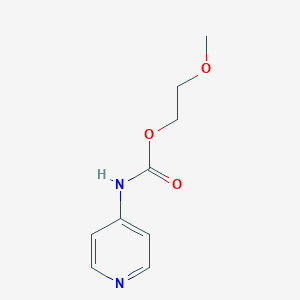

2-Methoxyethyl 4-pyridinylcarbamate is a carbamate derivative featuring a pyridine ring substituted at the 4-position and a 2-methoxyethyl ester group. Carbamates are renowned for their enzymatic stability and bioactivity, often serving as prodrugs or protease inhibitors. The 2-methoxyethyl group may enhance solubility and metabolic stability compared to bulkier substituents, as seen in oligonucleotide therapeutics like SPINRAZA, where 2'-O-(2-methoxyethyl) modifications improve nuclease resistance .

Properties

CAS No. |

117652-48-9 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

2-methoxyethyl N-pyridin-4-ylcarbamate |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,10,11,12) |

InChI Key |

DWWFNUDBJXRGSZ-UHFFFAOYSA-N |

SMILES |

COCCOC(=O)NC1=CC=NC=C1 |

Canonical SMILES |

COCCOC(=O)NC1=CC=NC=C1 |

Synonyms |

Carbamic acid, 4-pyridinyl-, 2-methoxyethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

4-Methoxybenzyl (2-(Pyridin-2-yl)phenyl)carbamate (2d)

- Structure : Contains a pyridine ring (2-position) linked to a phenyl-carbamate group and a 4-methoxybenzyl ester.

- Key Differences: Pyridine substitution (2-position vs. 4-position in the target compound) alters electronic properties and binding interactions.

- Applications : Directed C–H activation studies suggest utility in synthetic chemistry, though biological data are absent .

Organotin(IV) (2-Methoxyethyl) Methyldithiocarbamates

- Structure : Tin(IV) complexes with dithiocarbamate ligands bearing 2-methoxyethyl groups.

- Key Differences :

- Metal coordination (tin) introduces distinct reactivity and toxicity profiles.

- The dithiocarbamate moiety (N-CS₂⁻) differs from the carbamate (O-CO-NR₂) in electronic and steric properties.

- Biological Activity : Exhibited potent cytotoxicity against K562 leukemia cells (IC₅₀ < 5.0 μg/cm³) via apoptosis induction .

- Relevance : Highlights the 2-methoxyethyl group’s role in enhancing cellular uptake and bioactivity, though metal coordination limits direct comparability to organic carbamates .

Methyl (2,2-Dimethoxyethyl)carbamate

- Structure : A simpler carbamate with a dimethoxyethyl substituent.

- Lacks the pyridine ring, limiting aromatic interactions in biological systems.

- Safety Profile : Acute toxicity data (e.g., CAS 71556-07-5) emphasize risks of irritation and systemic toxicity, common in carbamates .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.